
Parishin B
Vue d'ensemble
Description
Le parishin B est un glucoside polyphénolique rare que l'on trouve principalement dans le rhizome de la plante médicinale chinoise traditionnelle, Gastrodia elata . Il s'agit d'un des dérivés des composés parishin, connus pour leurs diverses activités biologiques et pharmacologiques . Le this compound, ainsi que d'autres dérivés du parishin, ont été identifiés dans différentes parties de la plante Maclura tricuspidata .
Mécanisme D'action
Target of Action
Parishin B, a derivative of parishin isolated from Gastrodia elata, primarily targets the Sir2/Uth1/TOR signaling pathway . This pathway plays a crucial role in regulating the lifespan of yeast cells .
Mode of Action
this compound interacts with its targets by regulating the expression of certain genes. It significantly increases the expression of the Silent Information Regulator 2 (Sir2) gene and decreases the gene expression of TORC1, ribosomal protein S26A (RPS26A), and ribosomal protein L9A (RPL9A) in the target of rapamycin (TOR) signaling pathway .
Biochemical Pathways
The Sir2/Uth1/TOR signaling pathway is the primary biochemical pathway affected by this compound . This pathway is involved in various biological processes, including cell survival rate in oxidative stress conditions, superoxide dismutase (SOD) activity, and the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in yeast .
Result of Action
this compound exhibits anti-aging effects via the regulation of the Sir2/Uth1/TOR signaling pathway . It significantly extends the replicative lifespan of yeast cells . Moreover, it increases cell survival rate in oxidative stress conditions, enhances SOD activity, and significantly decreases the levels of ROS and MDA in yeast .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, a weak acid environment improves the transfer rate of parishins, thus ensuring the consistency between Gastrodia elata raw materials and its aqueous extracts . This suggests that pH is an essential condition for accurate quality control of the extracts.
Analyse Biochimique
Biochemical Properties
Parishin B plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells. Additionally, this compound binds to proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and oxidative stress . This compound can alter gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . Furthermore, it impacts cellular metabolism by enhancing the activity of metabolic enzymes, leading to improved cellular function and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as transcription factors and receptors, to exert its effects . It can inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, this compound can activate antioxidant pathways by binding to and activating transcription factors that upregulate antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and antioxidant effects over time, although its potency may decrease slightly due to degradation . In vitro and in vivo studies have demonstrated that this compound continues to exert beneficial effects on cellular function even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anti-inflammatory and antioxidant effects without any adverse effects . At higher doses, this compound can cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, and any further increase in dosage leads to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for oxidative stress responses . This compound also affects metabolic flux by enhancing the activity of enzymes involved in energy production, leading to increased levels of metabolites such as adenosine triphosphate . Additionally, this compound can modulate the levels of other metabolites involved in inflammatory pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The localization of this compound within cells is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by binding to transcription factors . Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation du parishin B implique l'extraction de Gastrodia elata. Le processus d'extraction est optimisé pour maintenir une teneur élevée en parishins, y compris le this compound . Les conditions d'extraction, telles que le pH, jouent un rôle crucial pour empêcher la transformation des parishins en d'autres composés .
Méthodes de production industrielle : La production industrielle du this compound implique généralement l'utilisation de la chromatographie liquide haute performance (CLHP) pour la séparation et la purification du composé . Le processus garantit la quantification précise et le contrôle de la qualité du this compound dans les extraits .
Analyse Des Réactions Chimiques
Types de réactions : Le parishin B subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants : Les réactions impliquant le this compound utilisent souvent des réactifs tels que l'acétonitrile et l'acide formique dans des conditions spécifiques . Par exemple, la séparation chromatographique du this compound est réalisée à l'aide d'une colonne C18 avec une phase mobile en gradient comprenant de l'acétonitrile et 0,05 % d'acide formique .
Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent la gastrodine et d'autres dérivés du parishin . Ces produits sont identifiés par des preuves spectroscopiques et par comparaison du temps de rétention en CLHP avec des normes authentiques .
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .
Chimie : En chimie, le this compound est utilisé comme marqueur pour le contrôle de la qualité des extraits de Gastrodia elata .
Biologie : En recherche biologique, le this compound est étudié pour ses propriétés antioxydantes et son rôle dans l'extension de la durée de vie de la levure via la régulation de la voie de signalisation Sir2/Uth1/TOR .
Médecine : En médecine, le this compound est étudié pour ses effets neuroprotecteurs potentiels et sa capacité à traiter les maladies du système nerveux .
Industrie : Dans l'industrie, le this compound est utilisé dans la production de formulations de médecine traditionnelle chinoise .
5. Mécanisme d'action
Le mécanisme d'action du this compound implique la régulation de la résistance au stress oxydatif et de l'activité de la superoxyde dismutase (SOD) . Le this compound augmente significativement l'expression du gène Silent Information Regulator 2 (Sir2) et l'activité de la SOD, tout en diminuant les niveaux d'espèces réactives de l'oxygène (ROS) et de malondialdéhyde (MDA) dans la levure . Il affecte également l'expression des gènes de la voie de signalisation de la cible de la rapamycine (TOR), contribuant à ses effets anti-âge .
Applications De Recherche Scientifique
Parishin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a marker for the quality control of Gastrodia elata extracts .
Biology: In biological research, this compound is studied for its antioxidant properties and its role in extending the lifespan of yeast via the regulation of the Sir2/Uth1/TOR signaling pathway .
Medicine: In medicine, this compound is investigated for its potential neuroprotective effects and its ability to treat nervous system diseases .
Industry: In the industry, this compound is used in the production of traditional Chinese medicine formulations .
Comparaison Avec Des Composés Similaires
Le parishin B est comparé à d'autres composés similaires tels que le parishin A, le parishin C et le parishin E .
Unicité : Le this compound est unique en raison de sa structure spécifique et de son rôle d'intermédiaire dans le métabolisme du parishin A en gastrodine .
Composés similaires :
Parishin A : Un composé ester formé par la condensation de molécules de gastrodine avec de l'acide citrique.
Parishin C : Un dérivé avec une molécule de gastrodine de moins que le parishin A.
Parishin E : Un autre dérivé avec un arrangement structurel différent.
Le this compound se distingue par ses activités biologiques spécifiques et son rôle dans la voie métabolique des composés parishin .
Propriétés
IUPAC Name |
3-hydroxy-5-oxo-5-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-,32?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLDMOJTKKEMOG-IWOWLDPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: Parishin B is a phenolic glycoside with the following structure:
ANone: The molecular formula of this compound is C26H32O13, and its molecular weight is 552.52 g/mol. [, ]
ANone: this compound is commonly extracted from Gastrodia elata using a combination of techniques. Initial extraction often involves solvents like ethanol or water. Purification is typically achieved through chromatographic methods, including column chromatography using resins like Diaion HP-20, medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and high-performance liquid chromatography (HPLC). [, , , ]
ANone: Yes, the addition of specific inorganic salts during extraction can impact the partitioning behavior of this compound. For example, adding ammonium sulfate to specific two-phase solvent systems used in HSCCC was found to significantly enhance the partitioning of this compound into the organic phase, improving its separation and purification. []
ANone: Maintaining a slightly acidic environment during the extraction process appears to be beneficial for this compound. Studies suggest that a weak acid environment can improve the transfer rate of parishins, including this compound, during the preparation of Gastrodia elata extracts. []
ANone: Several analytical methods are employed for this compound analysis, with HPLC coupled with various detection techniques being widely used. These include:* HPLC-DAD-MS: High-performance liquid chromatography coupled with diode-array detection and mass spectrometry allows for the simultaneous separation, identification, and quantification of this compound in complex mixtures. [, ]* HPLC-QTOF-MS: High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides high sensitivity and mass accuracy, enabling precise identification and structural characterization of this compound. [, , , ]* UPLC/Q-TOF MS: Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry offers enhanced separation efficiency and sensitivity compared to conventional HPLC methods, further improving the identification and quantification of this compound, even at low concentrations. []* Micellar Electrokinetic Capillary Chromatography (MECC): This technique has also been investigated as a potential method for this compound analysis, offering high separation efficiency and short analysis times. [, ]
ANone: The stability of this compound can be affected by processing conditions. For instance, sulfur fumigation, a traditional processing method for Gastrodia elata, has been shown to decrease the content of this compound in the processed material. [] Additionally, certain extraction conditions, such as prolonged heating or exposure to strong alkaline conditions, might lead to degradation or transformation of this compound. []
ANone: Research suggests that this compound content varies across different parts of the Maclura tricuspidata plant. Studies have found higher concentrations of this compound in the twig, bark, and root compared to the leaves, xylem, and fruit. []
ANone: While research on this compound is ongoing, some studies suggest potential bioactivities, although further investigation is needed to confirm these findings and elucidate the underlying mechanisms. For example, one study suggested that a combination of 5-hydroxymethyl-2-furaldehyde, this compound, and Parishin C, isolated from Gastrodia elata, exhibited neuroprotective effects in an in vitro model using β-amyloid peptide (Aβ25-35)-induced PC12 cell death. []
ANone: Ensuring consistent quality control of Gastrodia elata preparations is crucial due to the variation in the content of bioactive components like this compound, which can be influenced by factors such as geographical origin, plant part used, and processing methods. Implementing standardized extraction procedures and robust analytical techniques is essential for monitoring and controlling the quality and consistency of Gastrodia elata-based products. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


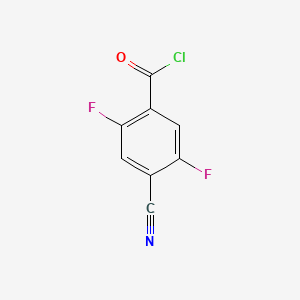
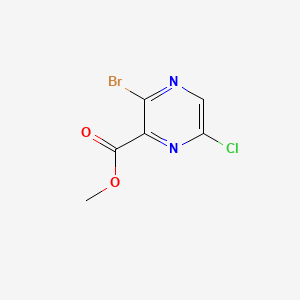

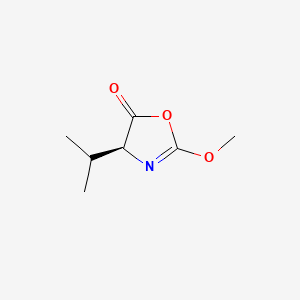
![Bis[1-(2-chlorophenyl)-2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-1,2-ethenedithiolato(2-)-S,S']nickel](/img/structure/B599684.png)
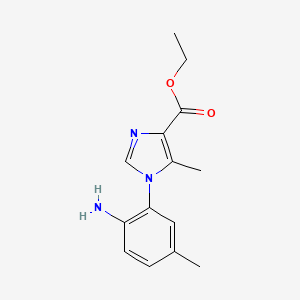
![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

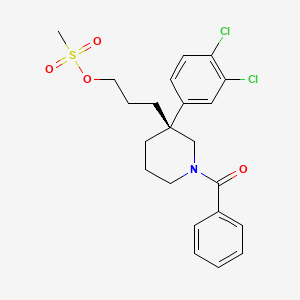

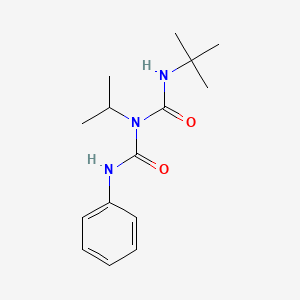
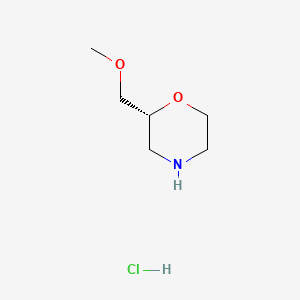
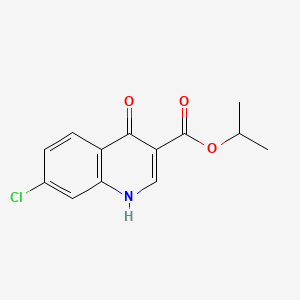
![6-Azatricyclo[5.3.1.03,11]undecane](/img/structure/B599701.png)
